An In-depth Technical Guide to the Physicochemical Properties of Ethyl (2S)-2-Methylpentanoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl (2S)-2-Methylpentanoate
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of ethyl (2S)-2-methylpentanoate (CAS No: 28959-02-6), a chiral ester of significant interest in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, validated experimental protocols, and a thorough compilation of spectral and physical data. The causality behind experimental choices and the integration of self-validating systems are emphasized to ensure scientific integrity and reproducibility.
Introduction and Molecular Overview
Ethyl (2S)-2-methylpentanoate, also known by synonyms such as Manzanate, is a fatty acid ethyl ester recognized for its characteristic fruity, apple-like aroma.[1] Its chirality, stemming from the stereocenter at the C2 position, plays a crucial role in its biological activity and sensory properties, making the stereospecific characterization of the (S)-enantiomer vital for applications in stereoselective synthesis and as a chiral building block in drug development. This guide focuses specifically on the (S)-enantiomer, providing a detailed examination of its chemical and physical identity.
The fundamental structure consists of a pentanoate backbone with a methyl group at the alpha-position and an ethyl ester functional group. This structure imparts properties of a volatile, non-polar organic compound.
Table 1: Molecular Identifiers and Core Properties
| Identifier/Property | Value | Source(s) |
| IUPAC Name | ethyl (2S)-2-methylpentanoate | [2] |
| Synonyms | (S)-2-Methylvaleric Acid Ethyl Ester, Manzanate | [2] |
| CAS Number | 28959-02-6 (for S-enantiomer) | [2] |
| Molecular Formula | C₈H₁₆O₂ | [3] |
| Molecular Weight | 144.21 g/mol | [3] |
| Canonical SMILES | CCCC(=O)OCC | [4] |
| InChIKey | HZPKNSYIDSNZKW-SSDOTTSWSA-N | [4] |
Physicochemical Characterization
The precise determination of physicochemical properties is fundamental to understanding the compound's behavior in various matrices, its reactivity, and for establishing quality control parameters.
Physical State and Sensory Properties
-
Odor: Fruity, with notes of apple, pineapple, and melon.[1][5]
-
Taste: Described as fruity, sweet, with characteristics of ripe strawberry and pineapple.[5]
Quantitative Physical Properties
A compilation of key physical constants is presented in Table 2. These values are critical for process design, purification (e.g., distillation), and formulation development. The slight variations in reported values are attributable to different experimental conditions and purity levels.
Table 2: Summary of Quantitative Physicochemical Data
| Property | Value/Range | Conditions | Source(s) |
| Boiling Point | 152-153 °C | at 760 mmHg (lit.) | [6][7][8] |
| Density | 0.864 g/mL | at 25 °C (lit.) | [6][7][8] |
| Refractive Index (n_D) | 1.403 | at 20 °C (lit.) | [6][7] |
| Flash Point | 39.5 - 46.7 °C | Closed Cup | [6][9][10] |
| Solubility | Insoluble in water; Soluble in alcohol and organic solvents. | Standard Temperature | [5][11] |
| Vapor Pressure | 2.906 mmHg | at 25 °C (est.) | [10][12] |
| logP (o/w) | 2.667 | (est.) | [6][10] |
Analytical Characterization Workflow
A robust analytical workflow is essential for confirming the identity, purity, and stereochemistry of ethyl (2S)-2-methylpentanoate. The following diagram outlines a typical characterization sequence. The choice of this workflow is based on a hierarchical approach, starting with chromatographic separation for purity assessment, followed by spectroscopic methods for structural elucidation.
Caption: Analytical workflow for ethyl (2S)-2-methylpentanoate.
Spectroscopic Data
GC-MS is the workhorse technique for analyzing volatile compounds like ethyl esters. It provides retention time for purity assessment and a mass spectrum for structural confirmation. The mass spectrum is characterized by fragmentation patterns typical of esters.
-
Key Fragments (m/z): The electron ionization (EI) mass spectrum shows characteristic peaks. The molecular ion peak [M]+ may be weak or absent. Key fragments include m/z = 102 (loss of C₃H₆), 88 (McLafferty rearrangement), 71, and 43.[13][14]
NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
-
Predicted ¹H NMR Shifts:
-
~4.1 ppm (quartet, 2H, -O-CH₂-CH₃)
-
~2.3 ppm (multiplet, 1H, -CH(CH₃)-)
-
~1.4 ppm (multiplet, 2H, -CH₂-CH₂-CH₃)
-
~1.2 ppm (triplet, 3H, -O-CH₂-CH₃)
-
~1.1 ppm (doublet, 3H, -CH(CH₃)-)
-
~0.9 ppm (triplet, 3H, -CH₂-CH₂-CH₃)
-
-
(Note: Actual chemical shifts and multiplicities may vary slightly depending on the solvent and instrument.)[15]
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the number of unique carbon environments.
-
Predicted ¹³C NMR Shifts:
-
~176 ppm (C=O)
-
~60 ppm (-O-CH₂-)
-
~41 ppm (-CH(CH₃)-)
-
~34 ppm (-CH₂-CH₂-CH₃)
-
~20 ppm (-CH₂-CH₂-CH₃)
-
~17 ppm (-CH(CH₃)-)
-
~14 ppm (-O-CH₂-CH₃ and -CH₂-CH₂-CH₃)
-
-
(Note: These are approximate values.)[16]
-
FTIR spectroscopy is used to identify the functional groups present in the molecule. For ethyl (2S)-2-methylpentanoate, the key absorption bands are:
-
Strong C=O stretch: A prominent peak around 1730-1740 cm⁻¹, characteristic of the ester carbonyl group.
-
C-O stretch: Bands in the region of 1100-1300 cm⁻¹.
-
C-H stretch: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.[13]
Synthesis and Purification
Understanding the synthesis pathway is crucial for identifying potential impurities. A common route involves the stereoselective synthesis or resolution of 2-methylpentanoic acid, followed by esterification.
Synthesis Workflow
A generalized synthetic approach involves the enantioselective hydrogenation of an unsaturated ester precursor, which is a modern, efficient method for establishing the chiral center.
Caption: Generalized workflow for the synthesis of ethyl (2S)-2-methylpentanoate.
-
Causality: Asymmetric hydrogenation is chosen over classical resolution methods due to its higher atom economy and efficiency in directly setting the desired stereocenter.[2] The choice of catalyst (e.g., chiral Iridium complexes) is critical for achieving high enantioselectivity.[2] Fractional distillation is the preferred purification method for this volatile liquid, effectively removing starting materials and non-volatile impurities based on boiling point differences.
Experimental Protocols
The following protocols are provided as standardized, self-validating procedures for the determination of key physicochemical properties.
Protocol: Boiling Point Determination (Thiele Tube Method)
This micro-method is suitable for small sample volumes and provides an accurate boiling point range. The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.[8]
-
Apparatus: Thiele tube, thermometer (-10 to 200 °C), small test tube (e.g., Durham tube), capillary tube (sealed at one end), mineral oil, heating source (Bunsen burner or hot plate).[2][8]
-
Procedure:
-
Add 0.5-1.0 mL of ethyl (2S)-2-methylpentanoate to the small test tube.
-
Place the capillary tube into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Insert the assembly into the Thiele tube containing mineral oil, ensuring the oil level is above the side arm.
-
Gently heat the side arm of the Thiele tube. This design promotes convection currents, ensuring uniform heating without the need for stirring.[17]
-
Observe the capillary tube. As the temperature rises, air will slowly bubble out.
-
At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube. Record this temperature.[8]
-
-
Self-Validation: Repeat the heating and cooling cycle at least twice. The recorded boiling points should be within a 1-2 °C range for a pure sample. Always record the atmospheric pressure, as boiling point is pressure-dependent.[7]
Protocol: Density Measurement (Pycnometer Method)
This method provides high accuracy for liquid density by precisely measuring the mass of a known volume.
-
Apparatus: Pycnometer (e.g., 10 mL Gay-Lussac type), analytical balance (±0.0001 g), constant temperature water bath, thermometer.
-
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature bath set to 25.0 °C (or desired temperature) until it reaches thermal equilibrium.[18]
-
Adjust the water level to the pycnometer's calibration mark, ensuring no air bubbles are present. Dry the exterior and weigh the water-filled pycnometer (m₂).
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with ethyl (2S)-2-methylpentanoate, equilibrate at the same temperature (25.0 °C), adjust the volume, dry the exterior, and weigh (m₃).
-
Calculate the density (ρ) using the formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water (where ρ_water at 25.0 °C is 0.99704 g/mL)
-
-
Self-Validation: The procedure's validity is confirmed by the initial calibration with water. The known density of water at a specific temperature serves as the internal standard.[4] Measurements should be performed in triplicate to ensure precision.
Protocol: Spectroscopic Sample Preparation and Analysis
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Materials: 5 mm NMR tube, deuterated solvent (e.g., CDCl₃), Pasteur pipette, glass wool.
-
Procedure:
-
Weigh approximately 10-20 mg of ethyl (2S)-2-methylpentanoate directly into a small, clean vial.[5]
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution through the pipette into the NMR tube to remove any particulate matter. This step is crucial as suspended solids disrupt the magnetic field homogeneity, leading to poor spectral resolution.
-
Cap the NMR tube securely and wipe the exterior before placing it in the spectrometer.
-
Attenuated Total Reflectance (ATR) is a simple and rapid technique for obtaining an IR spectrum of a liquid sample.
-
Apparatus: FTIR spectrometer with an ATR accessory (e.g., diamond crystal).
-
Procedure:
-
Ensure the ATR crystal surface is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty crystal. This is a critical step to subtract the absorbance of the atmosphere (CO₂ and H₂O) from the sample spectrum.[19]
-
Place one to two drops of ethyl (2S)-2-methylpentanoate onto the center of the ATR crystal, ensuring it is fully covered.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the crystal surface thoroughly with an appropriate solvent after analysis.[20]
-
Applications and Relevance in Drug Development
Ethyl (2S)-2-methylpentanoate serves primarily as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[19][20] However, its utility extends to scientific research and development:
-
Chiral Intermediate: As a molecule with a defined stereocenter, it is a valuable starting material or intermediate in the enantioselective synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2]
-
Metabolite Research: Fatty acid ethyl esters (FAEEs) are recognized as non-oxidative metabolites of ethanol and serve as biomarkers for alcohol consumption.[21][22] Studying model compounds like ethyl (2S)-2-methylpentanoate can aid in developing analytical methods for these biomarkers.[23]
Conclusion
This guide has detailed the essential physicochemical properties of ethyl (2S)-2-methylpentanoate, providing a robust dataset for scientific and industrial applications. By integrating established physical data with detailed, validated protocols for their measurement, this document serves as a practical resource for researchers. The emphasis on the causality of experimental design and the inclusion of analytical workflows underscores the importance of a systematic approach to chemical characterization, ensuring data integrity and reproducibility in research and development settings.
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